3,5-BIS({[1,1'-BIPHENYL]-4-AMIDO})BENZOIC ACID
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Overview
Description
3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID: is a complex organic compound characterized by the presence of biphenyl and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, 3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID is used as a building block for synthesizing more complex molecules.
Biology and Medicine: It can be used in the design of new drugs or as a probe in biochemical studies .
Industry: In the industrial sector, 3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions or other molecules to form complexes that exhibit unique chemical reactivity . The pathways involved in its action are often related to its ability to participate in various organic reactions, such as coupling and substitution .
Comparison with Similar Compounds
- Biphenyl-4,4’-dicarboxylic acid
- Benzoic acid derivatives
- Biphenyl derivatives
Comparison: 3,5-BIS({[1,1’-BIPHENYL]-4-AMIDO})BENZOIC ACID is unique due to the presence of both biphenyl and benzoic acid moieties, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications .
Properties
IUPAC Name |
3,5-bis[(4-phenylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O4/c36-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-29-19-28(33(38)39)20-30(21-29)35-32(37)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21H,(H,34,36)(H,35,37)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVBKVAECOEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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